molecular formula C7H10N2O B13608584 2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde

2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde

Cat. No.: B13608584
M. Wt: 138.17 g/mol
InChI Key: IBJSKKQFZUUHJC-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved would depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
  • 1-Ethyl-1H-pyrazole-4-carbaldehyde
  • 1-Ethyl-1H-pyrazole-3-carbaldehyde

Uniqueness

2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)acetaldehyde

InChI

InChI=1S/C7H10N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5-6H,2,4H2,1H3

InChI Key

IBJSKKQFZUUHJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CC=O

Origin of Product

United States

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